molecular formula C11H11F3O2S B14055136 1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one

1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one

Katalognummer: B14055136
Molekulargewicht: 264.27 g/mol
InChI-Schlüssel: BAWXERFWEAWSOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with a complex structure that includes a trifluoromethoxy group, a methylthio group, and a propan-2-one moiety

Vorbereitungsmethoden

The synthesis of 1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one typically involves multiple steps, including the introduction of the trifluoromethoxy and methylthio groups to the aromatic ring, followed by the formation of the propan-2-one moiety. Common synthetic routes may involve the use of reagents such as trifluoromethoxybenzene, methylthiol, and acetone under specific reaction conditions like controlled temperature and pH. Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can convert the methylthio group to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Researchers may investigate its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy and methylthio groups may play a role in modulating the compound’s binding affinity and specificity. The pathways involved in its action can include inhibition or activation of specific enzymes, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one can be compared with similar compounds such as:

    1-(4-Methoxy-2-(trifluoromethoxy)phenyl)propan-2-one: This compound lacks the methylthio group, which may affect its chemical reactivity and biological activity.

    1-(4-(Methylthio)-2-methoxyphenyl)propan-2-one: This compound lacks the trifluoromethoxy group, which may influence its physical properties and interactions with molecular targets.

The uniqueness of this compound lies in the combination of the trifluoromethoxy and methylthio groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H11F3O2S

Molekulargewicht

264.27 g/mol

IUPAC-Name

1-[4-methylsulfanyl-2-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C11H11F3O2S/c1-7(15)5-8-3-4-9(17-2)6-10(8)16-11(12,13)14/h3-4,6H,5H2,1-2H3

InChI-Schlüssel

BAWXERFWEAWSOQ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC1=C(C=C(C=C1)SC)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.